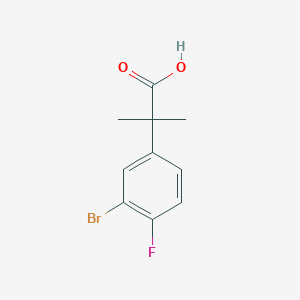

2-(3-Bromo-4-fluorophenyl)-2-methylpropanoicacid

CAS No.:

Cat. No.: VC18138013

Molecular Formula: C10H10BrFO2

Molecular Weight: 261.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrFO2 |

|---|---|

| Molecular Weight | 261.09 g/mol |

| IUPAC Name | 2-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14) |

| Standard InChI Key | RGLGKHOYDCUMIM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1=CC(=C(C=C1)F)Br)C(=O)O |

Introduction

2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid is an organic compound characterized by its unique molecular structure, featuring a phenyl ring with bromine and fluorine substituents attached to a branched propanoic acid moiety. This compound is of significant interest in medicinal chemistry and materials science due to its distinct chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid typically involves a multi-step process. Industrial production often utilizes continuous flow processes to enhance yield and minimize by-products. The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity towards the desired product.

Biological Activities and Applications

Research indicates that 2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid may exhibit antimicrobial and anti-inflammatory properties, though further investigation is required to elucidate its specific mechanisms of action. Its unique structure allows it to bind effectively with various enzymes and receptors, potentially altering their activity. This interaction profile positions it as a candidate for further research in pharmacology and drug development.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid. Here are some examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Chlorophenyl)-2-methylpropanoic acid | Not specified | Contains chlorine instead of bromine |

| 3-(4-Bromophenyl)-2-methylpropanoic acid | Not specified | Lacks fluorine atom |

| 3-(3-Cyano-4-fluorophenyl)-2-methylpropanoic acid | Not specified | Contains cyano group instead of bromine |

Applications in Medicinal Chemistry

2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid has been referenced in patent literature as a precursor for fexofenadine, an antihistamine used for allergy relief. The synthesis methods described in patents highlight the importance of producing this compound with high purity to avoid undesired isomers that could affect pharmaceutical efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume